molecular formula C26H22N4O4 B2900134 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1251563-03-7

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2900134
CAS No.: 1251563-03-7
M. Wt: 454.486
InChI Key: FCUYUEVQNWYWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, while the phthalazinone ring is substituted with a 4-ethylphenyl group. This structure combines electron-donating (methoxy) and hydrophobic (ethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-4-16-9-12-18(13-10-16)30-26(31)20-8-6-5-7-19(20)23(28-30)25-27-24(29-34-25)17-11-14-21(32-2)22(15-17)33-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYUEVQNWYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of a suitable hydrazine derivative with a phthalic anhydride or its derivatives.

    Coupling of the Two Fragments: The final step involves coupling the oxadiazole ring with the phthalazinone core under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Potential Applications
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Single methoxy group on phenyl; phenyl substituent on phthalazinone C₂₃H₁₆N₄O₃ 396.41 Research chemical (supplier-listed); potential building block for bioactive molecules
3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one (Oxadiazon) Oxadiazole with chloro and branched alkoxy substituents C₁₅H₁₈Cl₂N₂O₃ 345.22 Herbicide (commercial use)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core with fluorophenyl and sulfonyl groups; thioether linkage C₂₈H₂₀F₂N₃O₃S 516.54 Synthetic intermediate for triazole-based pharmaceuticals or agrochemicals

Key Differences and Implications

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group provides enhanced electron-donating capacity compared to the single methoxy group in the analogue from . This could improve binding affinity in biological systems, such as enzyme inhibition.

Oxadiazole vs. Triazole Cores: Oxadiazoles (target compound and oxadiazon ) are known for their metabolic stability and resistance to hydrolysis, making them suitable for pesticidal applications. In contrast, triazoles (e.g., ) often exhibit antifungal or anti-inflammatory activity due to their metal-chelating properties.

Biological Activity: Oxadiazon is a commercial herbicide targeting broadleaf weeds, suggesting that the target compound’s oxadiazole-phthalazinone hybrid structure could be explored for herbicidal activity. The absence of halogen atoms (e.g., Cl, F) in the target compound distinguishes it from oxadiazon and the triazole derivative in , which rely on halogens for bioactivity.

Research Findings and Data

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound 4-Methoxyphenyl Analogue Oxadiazon
LogP (Predicted) ~3.8 ~3.2 ~4.1
Hydrogen Bond Acceptors 6 6 3
Rotatable Bonds 5 4 4

Biological Activity

The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O7C_{21}H_{20}N_{4}O_{7} with a molecular weight of approximately 440.41 g/mol. The compound features a complex structure that includes an oxadiazole ring and a dihydrophthalazine moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The oxadiazole moiety is known for its role in anticancer agents due to its ability to interact with cellular targets involved in cancer progression.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains. Its efficacy can be attributed to the presence of the dimethoxyphenyl group, which enhances lipophilicity and allows better membrane penetration.
  • Anti-inflammatory Effects : Some studies indicate that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It could promote ROS generation, contributing to oxidative stress in cancer cells.
  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes involved in metabolic pathways related to inflammation and cancer.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Study 2Reported antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 3Found that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating anti-inflammatory potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.